Sarakalim

Übersicht

Beschreibung

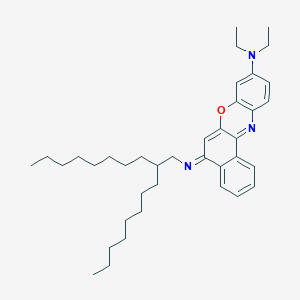

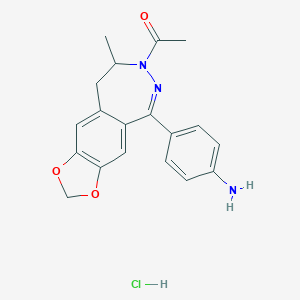

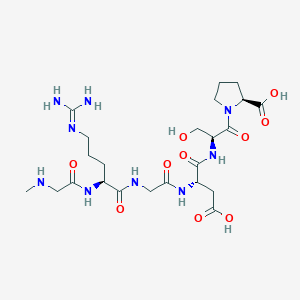

SARAKALIM, auch bekannt als RS 91309, ist ein niedermolekulares Medikament, das ursprünglich von F. Hoffmann-La Roche Ltd. entwickelt wurde. Es wirkt als Kaliumkanalagonist und wurde vor allem wegen seiner potenziellen therapeutischen Anwendungen bei Atemwegserkrankungen, insbesondere Asthma, untersucht . Die Summenformel von this compound lautet C20H19F3N2O4 .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für SARAKALIM sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Als niedermolekulares Medikament erfolgt seine Synthese wahrscheinlich in mehreren Schritten, einschließlich der Bildung von Schlüsselzwischenprodukten und der endgültigen Kupplungsreaktionen. Industrielle Produktionsmethoden würden in der Regel eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

SARAKALIM, ein Kaliumkanalagonist, unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion könnte die Addition von Sauerstoff oder die Entfernung von Wasserstoff beinhalten, was die in dem Molekül vorhandenen funktionellen Gruppen möglicherweise verändert.

Reduktion: Diese Reaktion könnte die Addition von Wasserstoff oder die Entfernung von Sauerstoff beinhalten, was die Struktur und Aktivität des Moleküls beeinflusst.

Substitution: Diese Reaktion könnte die Ersetzung einer funktionellen Gruppe durch eine andere beinhalten, was die Eigenschaften des Moleküls möglicherweise verändert.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen hängen von den spezifischen funktionellen Gruppen ab, die in this compound vorhanden sind, und von den gewünschten Modifikationen. Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, variieren je nach den spezifischen Reaktionswegen und den eingesetzten Bedingungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Kaliumkanalagonist kann SARAKALIM verwendet werden, um die Modulation von Kaliumkanälen und deren Rolle bei verschiedenen physiologischen Prozessen zu untersuchen.

Biologie: Die Fähigkeit von this compound, Kaliumkanäle zu öffnen, macht es zu einem wertvollen Werkzeug für die Untersuchung von zellulären Signalwegen und der Ionenkanalregulation.

Medizin: This compound wurde vor allem wegen seiner potenziellen therapeutischen Anwendungen bei Atemwegserkrankungen, insbesondere Asthma, untersucht seine Entwicklung wurde nach klinischen Phase-1-Studien eingestellt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Kaliumkanalagonist wirkt. Es öffnet Kaliumkanäle, was zur Hyperpolarisation der Zellmembran und zur anschließenden Hemmung der Zell-Erregbarkeit führt . Dieser Mechanismus ist besonders relevant im Zusammenhang mit Atemwegserkrankungen, bei denen die Modulation von Kaliumkanälen zur Regulierung des Tonus der glatten Bronchialmuskulatur und zur Reduzierung der Bronchokonstriktion beitragen kann.

Wirkmechanismus

SARAKALIM exerts its effects by acting as a potassium channel agonist. It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent inhibition of cellular excitability . This mechanism is particularly relevant in the context of respiratory diseases, where modulation of potassium channels can help regulate airway smooth muscle tone and reduce bronchoconstriction.

Vergleich Mit ähnlichen Verbindungen

SARAKALIM kann mit anderen Kaliumkanalagonisten verglichen werden, wie zum Beispiel:

Minoxidil: Ein bekannter Kaliumkanalöffner, der vor allem zur Behandlung von Bluthochdruck und Haarausfall eingesetzt wird.

Diazoxid: Ein weiterer Kaliumkanalöffner, der zur Behandlung von Hypoglykämie und Bluthochdruck eingesetzt wird.

Obwohl this compound den gemeinsamen Mechanismus des Öffnens von Kaliumkanälen mit diesen Verbindungen teilt, macht seine spezifische Struktur und seine therapeutischen Anwendungen ihn einzigartig. Im Gegensatz zu Minoxidil und Diazoxid wurde this compound vor allem wegen seines potenziellen Einsatzes bei Atemwegserkrankungen untersucht .

Eigenschaften

CAS-Nummer |

148430-28-8 |

|---|---|

Molekularformel |

C20H19F3N2O4 |

Molekulargewicht |

408.4 g/mol |

IUPAC-Name |

N-[[2,2-dimethyl-4-(2-oxopyridin-1-yl)-6-(trifluoromethyl)chromen-3-yl]methyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C20H19F3N2O4/c1-12(26)25(28)11-15-18(24-9-5-4-6-17(24)27)14-10-13(20(21,22)23)7-8-16(14)29-19(15,2)3/h4-10,28H,11H2,1-3H3 |

InChI-Schlüssel |

FXRJKZVWFJSKGI-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O |

Kanonische SMILES |

CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O |

Synonyme |

SARAKALIM |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

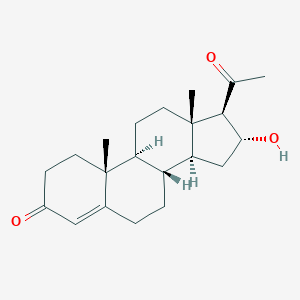

![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)

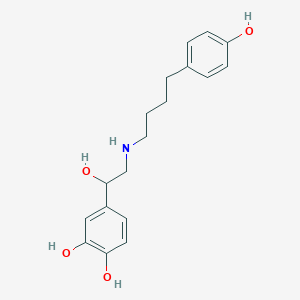

![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)